N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of thiadiazole and benzothiazole rings
Mechanism of Action
Target of Action
The compound, also known as N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide, is a benzothiazole derivative . Benzothiazoles have emerged as key scaffolds for the discovery of new drugs due to their inherent affinity to several biological receptors . They have been found to possess a wide spectrum of pharmacological activities such as antimicrobial, anticancer, antitubercular, antifungal, antidiabetic, anti-inflammatory, and antiviral .
Mode of Action
Benzothiazole derivatives have been found to inhibitquorum sensing , a bacterial cell–cell communication mechanism that bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound likely affects the quorum sensing pathways . Bacteria use these pathways to coordinate their behavior, including biofilm formation, virulence production, and other pathogenesis . By inhibiting quorum sensing, the compound could potentially disrupt these processes, thereby exerting its antimicrobial effects .
Result of Action
The compound has shown promising quorum-sensing inhibitory activity . In the LasB system, it showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . This suggests that the compound could potentially be used to inhibit bacterial growth and disrupt bacterial communication, thereby mitigating the effects of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclocondensation of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then reacted with a benzothiazole derivative, often through nucleophilic substitution reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and benzothiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or solubility.
Scientific Research Applications
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiadiazole derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and antiviral effects.
Uniqueness
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide stands out due to its combined thiadiazole and benzothiazole rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has gained attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of C13H8N4OS3 and a molecular weight of 332.4 g/mol. Its structure integrates a thiadiazole moiety with a benzothiazole ring and a carboxamide functional group. The presence of the prop-2-yn-1-ylthio substituent enhances its chemical reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C13H8N4OS3 |
Molecular Weight | 332.4 g/mol |
CAS Number | 1219906-03-2 |
Synthesis
The synthesis typically involves multiple steps starting with the formation of the thiadiazole ring through cyclocondensation reactions. The reaction conditions can vary, but common methods include using thiosemicarbazides with carboxylic acids under acidic or basic conditions. The final product is obtained by reacting the thiadiazole intermediate with a benzothiazole derivative through nucleophilic substitution reactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa and PC3 cells. The results indicate significant cytotoxicity compared to standard drugs like doxorubicin and sorafenib.
A study reported that certain derivatives of thiadiazoles exhibited IC50 values significantly lower than those of reference drugs, indicating potent anticancer activity. For instance, specific derivatives induced apoptosis in HeLa cells, blocking the cell cycle at the sub-G1 phase .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of lipoxygenase (LOX), an enzyme implicated in various inflammatory processes and cancer progression. Inhibitory assays demonstrated that derivatives containing the thiadiazole ring exhibited enhanced inhibition against LOX enzymes. This suggests potential therapeutic applications in inflammatory diseases and cancer treatment .
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxicity of several derivatives against PC3 prostate cancer cells, compounds incorporating the thiadiazole moiety demonstrated IC50 values ranging from 0.37 to 0.95 µM, significantly outperforming sorafenib (IC50 = 7.91 µM) .
- Apoptotic Induction : Flow cytometry analysis confirmed that specific derivatives induced apoptosis in HeLa cells effectively. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential .
Properties
IUPAC Name |
N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS3/c1-2-7-19-13-17-16-12(21-13)15-10(18)11-14-8-5-3-4-6-9(8)20-11/h1,3-6H,7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOUNIRVYRBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.